N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
Overview
Description
N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a combination of phenyl, pyrazolyl, triazolyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 1-phenyl-2-(1H-pyrazol-1-yl)ethanone and 3-(4H-1,2,4-triazol-4-yl)benzoic acid. These intermediates are then coupled using amide bond formation reactions under specific conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents and control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The phenyl and pyrazolyl groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the amide bond to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mechanism of Action
The mechanism of action of N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction pathways, where the compound acts as an agonist or antagonist, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- This compound analogs
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to targets, or improved solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-phenyl-2-pyrazol-1-ylethyl)-3-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c27-20(17-8-4-9-18(12-17)25-14-21-22-15-25)24-19(13-26-11-5-10-23-26)16-6-2-1-3-7-16/h1-12,14-15,19H,13H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPRLURAJNSPMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC=N2)NC(=O)C3=CC(=CC=C3)N4C=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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